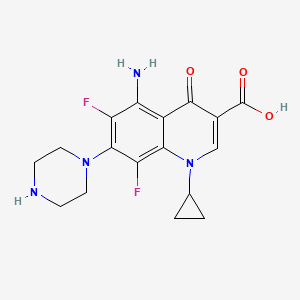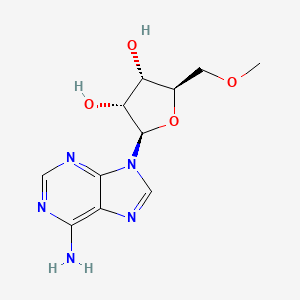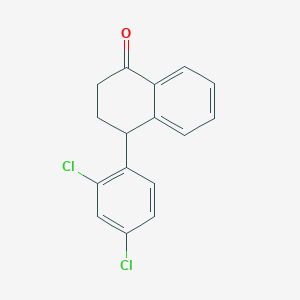
hexane-1,2,5,6-tetraol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
hexane-1,2,5,6-tetraol can be synthesized from cellulose-derived levoglucosanol. The process involves several steps:
Hydrolysis: Threo- and erythro-levoglucosanol undergo hydrolysis to form 3,4-dideoxymannose and 3,4-dideoxyglucose, respectively.
Industrial production methods involve the use of bifunctional platinum/silicon dioxide-aluminum oxide catalysts at 150°C, achieving high yields of hexane-1,2,5,6-tetrol .
Analyse Des Réactions Chimiques
hexane-1,2,5,6-tetraol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Hydrogenation reactions can convert it into different stereoisomers.
Substitution: It can undergo substitution reactions with various reagents to form derivatives.
Common reagents used in these reactions include platinum/silicon dioxide catalysts for hydrogenation and Amberlyst 70 acid catalysts for hydrolysis . Major products formed from these reactions include cis- and trans-hexane-1,2,5,6-tetrol .
Applications De Recherche Scientifique
hexane-1,2,5,6-tetraol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of sustainable polymers and other materials.
Biology: Its derivatives are used in the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of bio-based chemicals, solvents, and surfactants.
Mécanisme D'action
The mechanism of action of hexane-1,2,5,6-tetrol involves its interaction with various molecular targets and pathways. For instance, during hydrogenation, the compound interacts with platinum catalysts, facilitating the addition of hydrogen atoms to its structure . The stereochemistry of the resulting products is influenced by the specific catalysts and reaction conditions used .
Comparaison Avec Des Composés Similaires
hexane-1,2,5,6-tetraol can be compared with other similar compounds such as:
Levoglucosenone: A cellulose-derived platform molecule used for the production of renewable chemicals.
3,4-Dideoxymannose and 3,4-Dideoxyglucose: Intermediates in the synthesis of hexane-1,2,5,6-tetrol.
3,4-Dideoxyfructose: An isomerization product during the synthesis process.
This compound is unique due to its specific structure and the ability to form both cis- and trans-isomers, which can be selectively produced based on the reaction conditions .
Propriétés
Numéro CAS |
5581-21-5 |
|---|---|
Formule moléculaire |
C6H14O4 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
hexane-1,2,5,6-tetrol |
InChI |
InChI=1S/C6H14O4/c7-3-5(9)1-2-6(10)4-8/h5-10H,1-4H2 |
Clé InChI |
AMXRXGOSEWMPEF-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CO)O)C(CO)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(But-3-yn-1-yl)amino]ethan-1-ol](/img/structure/B8761656.png)


![(2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl)methanol](/img/structure/B8761677.png)

